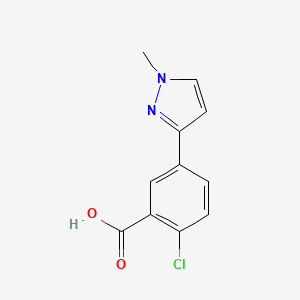

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

2-chloro-5-(1-methylpyrazol-3-yl)benzoic acid |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-5-4-10(13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) |

InChI Key |

CFTBMYIZYRCNAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with a chlorinated benzoic acid derivative under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Cyclization: Utilizing large reactors for the cyclization step to produce the pyrazole ring in bulk.

Efficient Substitution: Employing continuous flow reactors for the substitution reaction to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzoic acid moiety.

Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The chloro and benzoic acid moieties can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Compounds :

- 2-[1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]Benzoic Acid (CAS 910037-16-0): Replaces the chlorine atom with a trifluoromethyl (-CF₃) group on the pyrazole ring.

- 2-Chloro-5-[4-(4-Methoxybenzylidene)-3-Methyl-5-Oxo-4,5-Dihydro-Pyrazol-1-yl]Benzoic Acid (CAS 329199-78-2) : Features a methoxybenzylidene moiety fused to the pyrazole ring, introducing conjugation and planar rigidity. Such structural modifications may improve binding to biological targets (e.g., enzymes or receptors) .

Impact of Substituents :

Positional Isomerism in Benzoic Acid Derivatives

Examples :

Structural Implications :

- Meta-Substitution : Reduces steric hindrance, favoring interactions with flat enzymatic active sites.

Functional Group Modifications in Related Herbicides

Pyraflufen-Ethyl (Parent Ester): Ethyl ester of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid. The ester form improves foliar absorption but requires metabolic activation (hydrolysis to the acid) for herbicidal activity . E-9 Metabolite: 2-Chloro-5-(4-chloro-5-difluoromethoxy-1H-pyrazol-3-yl)-4-fluorophenoxyacetic acid. Differs by a difluoromethoxy group and fluorine atom, which may alter soil mobility and non-target species toxicity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-Chloro-5-(1-methyl-1H-pyrazol-3-yl)BA | C₁₁H₉ClN₂O₂ | Not reported | -Cl (C2), -CH₃ (pyrazole N1) |

| 2-[1-Methyl-3-(CF₃)-1H-pyrazol-5-yl]BA | C₁₂H₉F₃N₂O₂ | Not reported | -CF₃ (pyrazole C3) |

| 3-(1-Methyl-1H-pyrazol-5-yl)BA | C₁₁H₁₀N₂O₂ | 138.5–139.5 | Pyrazole at benzene C3 |

| 4-(1-Methyl-1H-pyrazol-3-yl)BA | C₁₁H₁₀N₂O₂ | 240–242 | Pyrazole at benzene C4 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step routes, such as coupling a pyrazole derivative to a substituted benzoic acid backbone. For example, halogenated benzoic acid precursors may undergo Suzuki-Miyaura cross-coupling with 1-methylpyrazole boronic esters under palladium catalysis . Intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and high-resolution mass spectrometry (HRMS). X-ray crystallography is used to confirm the stereochemistry of intermediates, as demonstrated in related pyrazole-benzoic acid hybrids .

Q. How is the purity of this compound validated, and what analytical techniques are critical for quality control?

Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed by thin-layer chromatography (TLC). Advanced techniques like differential scanning calorimetry (DSC) ensure crystallinity, while elemental analysis (CHNS) verifies stoichiometric ratios. Recrystallization from ethanol or acetonitrile is commonly employed to achieve >97% purity, as noted in protocols for structurally related benzoic acid derivatives .

Q. What spectroscopic and computational tools are used to analyze the compound’s electronic and structural properties?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm). Density functional theory (DFT) calculations (using software like Gaussian or MOE) model electronic distributions and predict reactivity. X-ray crystallography resolves bond lengths and angles, with refinement performed using SHELXL .

Q. How is the compound’s solubility and stability assessed under experimental conditions?

Solubility is tested in common solvents (e.g., DMSO, methanol) via gravimetric analysis. Stability studies under varying pH (1–13) and temperature (4–40°C) are conducted using HPLC to monitor degradation products. For biological assays, phosphate-buffered saline (PBS) with ≤1% DMSO is recommended to maintain solubility and stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

Design of experiments (DoE) approaches, such as response surface methodology, identify optimal parameters (e.g., catalyst loading, temperature, solvent polarity). For coupling reactions, substituting Pd(PPh) with Buchwald-Hartwig catalysts improves efficiency. Microwave-assisted synthesis reduces reaction times from hours to minutes, as shown in analogous pyrazole systems .

Q. What strategies resolve contradictions in crystallographic data for pyrazole-benzoic acid hybrids?

Discrepancies in unit cell parameters or bond angles may arise from twinning or disorder. SHELXD and SHELXE are used for phase refinement, while Olex2 or Mercury visualizes electron density maps. For ambiguous cases, complementary techniques like powder XRD or solid-state NMR validate structural assignments .

Q. How can computational docking predict the compound’s interaction with biological targets?

Molecular docking (using AutoDock Vina or MOE) models binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Force fields (AMBER, CHARMM) simulate ligand-protein interactions, with binding affinities validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pyrazole rings often engage in π-π stacking, while the carboxylic acid group forms hydrogen bonds .

Q. What experimental approaches address discrepancies in biological activity data across studies?

Contradictory IC values may stem from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., MTT assay for cytotoxicity) and orthogonal assays (e.g., Western blot for target inhibition) improve reproducibility. Metabolite profiling (LC-MS/MS) identifies degradation products that may interfere with activity .

Q. How are quantitative structure-activity relationship (QSAR) models applied to design analogs with improved efficacy?

3D-QSAR (CoMFA, CoMSIA) correlates substituent effects (e.g., chloro vs. fluoro at position 2) with activity. Hammett σ constants predict electronic contributions, while logP values optimize lipophilicity. For example, replacing the methyl group on the pyrazole with trifluoromethyl enhances metabolic stability in related compounds .

Q. What techniques characterize the compound’s role in supramolecular assemblies or coordination complexes?

Single-crystal XRD reveals coordination modes with metal ions (e.g., Cu, Zn). Thermogravimetric analysis (TGA) assesses thermal stability, while UV-vis and electron paramagnetic resonance (EPR) spectroscopy study charge-transfer interactions. The carboxylic acid group often acts as a bidentate ligand in metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.